molecular formula C21H17NO B12894933 3,4,5-Triphenyl-4,5-dihydroisoxazole CAS No. 14659-67-7

3,4,5-Triphenyl-4,5-dihydroisoxazole

Katalognummer: B12894933
CAS-Nummer: 14659-67-7
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: DBJTVZXFRHLTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triphenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of three phenyl groups attached to the isoxazole ring, making it a trisubstituted derivative. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Vorbereitungsmethoden

The synthesis of 3,4,5-Triphenyl-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can then be oxidized to form the desired compound . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .

Analyse Chemischer Reaktionen

3,4,5-Triphenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oximes or reduced to yield amines. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,4,5-Triphenyl-4,5-dihydroisoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it is used in the development of new drugs and as a tool for studying various biochemical pathways .

Wirkmechanismus

The mechanism of action of 3,4,5-Triphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3,4,5-Triphenyl-4,5-dihydroisoxazole can be compared to other similar compounds, such as 3,4,5-triphenyl-1,2,4-triazole and 3,4,5-triphenyl-4,5-dihydro-1,2-oxazole. While these compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities.

Eigenschaften

CAS-Nummer

14659-67-7

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

3,4,5-triphenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H

InChI-Schlüssel

DBJTVZXFRHLTLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.